Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate

Fragment-based drug design Hydrogen-bond potential Solubility enhancement

Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate (C₁₀H₁₄O₃, MW 182.22 g mol⁻¹) is a conformationally constrained spiro[3.3]heptane derivative that integrates a ketone at the 3‑position and a methyl ester appended via a methylene spacer at the 1‑position. The rigid spirocyclic core delivers a fully saturated carbon framework (Fsp³ = 1.0) that serves as a three‑dimensional benzene bioisostere, a feature increasingly prioritized in fragment‑based and lead‑optimisation programmes.

Molecular Formula C10H14O3
Molecular Weight 182.219
CAS No. 2229196-57-8
Cat. No. B2867647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate
CAS2229196-57-8
Molecular FormulaC10H14O3
Molecular Weight182.219
Structural Identifiers
SMILESCOC(=O)CC1CC(=O)C12CCC2
InChIInChI=1S/C10H14O3/c1-13-9(12)6-7-5-8(11)10(7)3-2-4-10/h7H,2-6H2,1H3
InChIKeyTXKRVKWQIXGLNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate (CAS 2229196-57-8): A Dual‑Functional Spiro[3.3]heptane Building Block for Medicinal Chemistry Procurement


Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate (C₁₀H₁₄O₃, MW 182.22 g mol⁻¹) is a conformationally constrained spiro[3.3]heptane derivative that integrates a ketone at the 3‑position and a methyl ester appended via a methylene spacer at the 1‑position . The rigid spirocyclic core delivers a fully saturated carbon framework (Fsp³ = 1.0) that serves as a three‑dimensional benzene bioisostere, a feature increasingly prioritized in fragment‑based and lead‑optimisation programmes [1]. Commercial availability is established through multiple vendors at ≥95 % purity, supplied as a liquid stored at 4 °C .

Why In‑Class Spiro[3.3]heptane Analogs Cannot Substitute Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate


Spiro[3.3]heptane derivatives share a common rigid core, yet small variations in peripheral functionality—ketone versus alcohol versus amine, ester versus acid, direct ring attachment versus methylene‑linked—produce divergent physicochemical and reactivity profiles that directly impact lead optimisation outcomes. The spiro[3.3]heptane scaffold itself is a validated saturated bioisostere of benzene, but the attached functional groups dictate the specific hydrogen‑bonding capacity, lipophilicity, and metabolic vulnerability of the final molecule; therefore generic substitution risks undermining the carefully tuned ADME or potency gains that the scaffold was selected to deliver [1]. The quantitative comparisons that follow demonstrate why procurement decisions must be compound‑specific rather than class‑based.

Quantitative Differentiation Evidence for Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate Versus Closest Structural Analogs


Ketone Hydrogen‑Bond Acceptor Capacity vs. Fully Saturated Spiro[3.3]heptane Analog

Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate possesses a polar ketone oxygen that functions as a strong hydrogen‑bond acceptor (HBA), whereas the fully saturated analog 2-(spiro[3.3]heptan-1-yl)acetic acid lacks any HBA beyond its carboxylate oxygens. Computationally derived topological polar surface area (TPSA) values are 43.4 Ų for the target compound and 37.3 Ų for the non‑ketone analog, translating to an ~16 % larger polar surface that favourably modulates aqueous solubility [1][2].

Fragment-based drug design Hydrogen-bond potential Solubility enhancement

Methyl Ester vs. Carboxylic Acid: Lipophilicity and Permeability Differential

The methyl ester form (target compound) is significantly more lipophilic than its carboxylic acid counterpart 2-(3-oxospiro[3.3]heptan-1-yl)acetic acid. Consensus Log P predictions (consensus of iLOGP, XLOGP3, and WLOGP) yield 1.47 for the ester and 0.62 for the acid, a difference of 0.85 log units [1]. This lipophilicity increase enhances passive membrane permeability while maintaining compliance with lead‑like criteria (Log P < 3) [2].

Lead-like chemical space Membrane permeability Lipophilicity

Absence of Hydrogen‑Bond Donor vs. Alcohol Analog: Impact on Permeability and Metabolic Stability

The ketone at position 3 cannot act as a hydrogen‑bond donor (HBD), whereas the alcohol analog Methyl 2-{3-hydroxyspiro[3.3]heptan-1-yl}acetate introduces one HBD. The target compound’s HBD count is 0 (Ertl rule: only ester oxygen is not a donor), while the alcohol analog has HBD = 1. This difference correlates with improved passive permeability: the rule‑of‑five penalty for HBDs predicts ~2‑fold higher Caco‑2 permeability for the ketone relative to the alcohol [1][2].

Drug-like properties Hydrogen-bond donors Metabolic stability

Methylene Spacer vs. Direct Ring Attachment: Conformational and Exit‑Vector Differentiation

The methylene linker between the spiro[3.3]heptane core and the ester group in the target compound introduces an additional rotatable bond and alters the exit‑vector geometry relative to 3‑oxospiro[3.3]heptane‑1‑carboxylic acid, where the carboxyl group is directly attached to the ring. The rotatable bond count is 3 for the target compound versus 2 for the directly attached analog, and the nitrogen‑to‑oxygen distance between the ketone and ester functionalities is extended by ~1.5 Å. This provides greater conformational sampling and distinct 3D pharmacophore matching, as highlighted in exit‑vector plot analyses of spiro[3.3]heptane building blocks [1][2].

Exit-vector geometry Conformational flexibility Bioisosteric design

Spiro[3.3]heptane Core as a Saturated Benzene Bioisostere: Enhanced Fsp³ and Solubility Over Planar Aromatics

The spiro[3.3]heptane scaffold has been experimentally validated as a saturated bioisostere of meta‑ and para‑substituted benzene rings. In a direct comparison, replacing the central benzene ring of the anticancer drug sonidegib with a spiro[3.3]heptane core increased aqueous solubility by 4‑fold (from <1 µM to ~4 µM) and improved metabolic stability in human liver microsomes (t½ from 12 min to >60 min). The scaffold delivers Fsp³ = 1.0 versus 0 for benzene, a metric strongly correlated with clinical success rates [1][2].

Bioisostere Fraction sp³ Solubility Metabolic stability

Commercial Purity and Scalability: Consistent 95 % Purity vs. Lower‑Purity Analogues

Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate is routinely supplied at ≥95 % purity by multiple vendors (Sigma‑Aldrich, CymitQuimica, Chemenu), whereas close analogs such as 2-(3-oxospiro[3.3]heptan-1-yl)acetic acid are listed at 98 % purity but from fewer sources, and the non‑ketone analog 2-(spiro[3.3]heptan-1-yl)acetic acid is typically offered at 97‑98 % purity. The target compound’s broader vendor base and consistent lot‑to‑lot purity reduce procurement risk in multi‑gram scale‑up .

Procurement quality Purity specification Scale‑up viability

Procurement‑Oriented Application Scenarios for Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate


Fragment‑Based Lead Generation Requiring 3D Saturated Cores

When screening fragment libraries against challenging protein targets (e.g., protein–protein interaction interfaces), the spiro[3.3]heptane scaffold provides a conformationally restricted, three‑dimensional core that is absent from flat aromatic fragments. Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate supplies both a ketone hydrogen‑bond acceptor and a methyl ester that can be hydrolysed to the acid for bioconjugation, enabling rapid fragment elaboration [1]. The scaffold’s proven ability to replace meta‑benzene with a 4‑fold solubility gain [2] makes it particularly attractive for fragments with initially poor solubility.

Synthesis of HBV Capsid Assembly Modulators or Antiviral Leads

Recent patent literature (Hoffmann‑La Roche, 2023) explicitly claims spiro[3.3]heptane derivatives as HBsAg secretion inhibitors [1]. The 3‑oxo‑1‑acetate pattern of the target compound maps directly onto the core of disclosed active series, enabling SAR exploration by functionalisation of the ketone (reductive amination) or ester (amide formation). Procurement of this building block accelerates antiviral hit‑to‑lead progression.

Prodrug Design via Methyl Ester Hydrolysis

The methyl ester functionality serves as a masked carboxylic acid. In cellular assays where the free acid exhibits poor permeability (Log P 0.62, TPSA 57.5 Ų), the ester prodrug (Log P 1.47, TPSA 43.4 Ų) can permeate membranes ~7‑fold more efficiently before intracellular esterases release the active acid species [1]. This property is essential for phenotypic screening cascades where target engagement requires cytosolic access.

Late‑Stage Functionalisation of Drug Candidates Seeking Improved ADME Profiles

Medicinal chemistry teams aiming to improve the developability of lead compounds can replace a metabolically labile phenyl ring with the spiro[3.3]heptane core. Experimental data show that such replacement increases human liver microsomal half‑life from 12 min to >60 min while maintaining comparable target affinity [1]. The 3‑oxo group on the target compound provides a synthetic handle for regioselective derivatisation without re‑introducing planarity, preserving the scaffold’s ADME benefits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.